molecular formula C4H9ClF3N B2763757 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride CAS No. 2794-71-0

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride

Cat. No.: B2763757
CAS No.: 2794-71-0
M. Wt: 163.57
InChI Key: QMROEFSSWWRDLS-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF3N and a molecular weight of 163.57 g/mol . It is characterized by the presence of trifluoromethyl and amine functional groups, which impart unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride typically involves the reaction of 3,3,3-Trifluoro-2-methylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

C4H9F3N+HClC4H9ClF3N\text{C4H9F3N} + \text{HCl} \rightarrow \text{C4H9ClF3N} C4H9F3N+HCl→C4H9ClF3N

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-methylpropan-1-amine
  • 3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride
  • 3,3,3-Trifluoro-N-methylpropan-1-amine hydrochloride

Comparison: 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is unique due to its specific combination of trifluoromethyl and amine groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(2-8)4(5,6)7;/h3H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMROEFSSWWRDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2794-71-0
Record name 3,3,3-trifluoro-2-methylpropan-1-amine hydrochloride
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